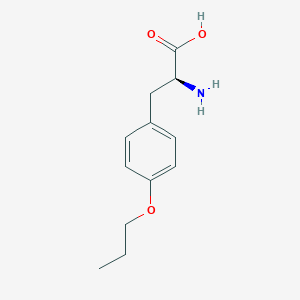O-Propyl-L-tyrosine
CAS No.: 32795-53-2
Cat. No.: VC8348129
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32795-53-2 |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4-propoxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C12H17NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1 |
| Standard InChI Key | WIDNDXOANCQXPD-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)CC(C(=O)O)N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)CC(C(=O)O)N |
Introduction
Structural and Chemical Characteristics
O-Propyl-L-tyrosine (C₁₂H₁₇NO₃) retains the core structure of L-tyrosine but includes a propyl group (-O-CH₂CH₂CH₃) substituted at the para position of the aromatic ring. This modification alters the molecule’s hydrophobicity, electronic distribution, and steric profile, making it valuable for tailoring peptide interactions and stability . The compound’s IUPAC name is (2S)-2-amino-3-(4-propoxyphenyl)propanoic acid, with a molecular weight of 239.27 g/mol .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 239.27 g/mol |
| Solubility | Soluble in DMSO, DMF; moderate in water |
| Stability | Stable under acidic conditions; sensitive to strong bases |
Synthesis and Production
The synthesis of O-Propyl-L-tyrosine typically involves selective alkylation of L-tyrosine’s phenolic hydroxyl group. A common method utilizes Williamson ether synthesis, where L-tyrosine reacts with propyl bromide or iodide in the presence of a base such as potassium carbonate . To protect the amino and carboxyl groups during synthesis, tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are employed.
Example Synthesis Protocol
Step 1: Protection of L-Tyrosine
L-Tyrosine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution to form Boc-L-tyrosine.
Step 2: Propylation
Boc-L-tyrosine undergoes alkylation with propyl bromide in anhydrous dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 12–24 hours .
Step 3: Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding O-Propyl-L-tyrosine .
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Boc₂O, NaOH, H₂O/THF | 85–90 |
| Propylation | Propyl bromide, K₂CO₃, DMF | 70–75 |
| Deprotection | TFA, CH₂Cl₂ | >95 |
Applications in Biochemistry and Pharmaceuticals
Peptide Synthesis
O-Propyl-L-tyrosine is widely used in solid-phase peptide synthesis (SPPS) to introduce hydrophobic motifs or stabilize tyrosine residues against oxidation. Its propyl ether group reduces hydrogen-bonding capacity, enabling control over peptide secondary structures . For example, it has been incorporated into antimicrobial peptides to enhance membrane permeability .
Drug Development
In pharmaceutical research, O-Propyl-L-tyrosine serves as a building block for dual inhibitors targeting metalloproteases. A notable example includes mercaptoacyl dipeptides, which inhibit both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) for treating hypertension . The propyl group improves bioavailability by modulating the compound’s logP value .
Analytical Characterization
Modern techniques validate the identity and purity of O-Propyl-L-tyrosine:
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase
-
Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Comparison with Analogous Derivatives
| Derivative | Substituent | LogP | Application |
|---|---|---|---|
| O-Methyl-L-tyrosine | -OCH₃ | 1.2 | Peptide stability |
| O-Ethyl-L-tyrosine | -OCH₂CH₃ | 1.8 | Enzyme inhibition |
| O-Propyl-L-tyrosine | -OCH₂CH₂CH₃ | 2.4 | Drug bioavailability |
The propyl group’s increased hydrophobicity improves membrane penetration, making it superior for in vivo applications .
Challenges and Future Directions
Current limitations include the high cost of large-scale synthesis and limited in vivo toxicity data. Future research should focus on:
-
Optimizing enzymatic coupling methods for greener synthesis.
-
Evaluating long-term safety profiles in preclinical models.
-
Exploring applications in targeted drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume